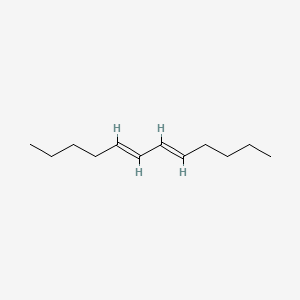
(5E,7E)-dodeca-5,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,7E)-dodeca-5,7-diene is an organic compound belonging to the class of medium-chain hydrocarbons It is characterized by the presence of two conjugated double bonds at the 5th and 7th positions of a 12-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-dodeca-5,7-diene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis. This method uses a catalyst, often a transition metal complex, to facilitate the exchange of alkylidene groups between olefins, resulting in the formation of the diene. The reaction conditions are optimized to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,7E)-dodeca-5,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), radical initiators.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
(5E,7E)-dodeca-5,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.
Mécanisme D'action
The mechanism by which (5E,7E)-dodeca-5,7-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E,5E,7E)-nona-1,3,5,7-tetraene: A related polyene with similar structural features but a shorter carbon chain.
(5Z,7E,9)-decatrien-2-one: Another compound with conjugated double bonds, known for its strong pineapple aroma.
Uniqueness
(5E,7E)-dodeca-5,7-diene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds.
Propriétés
Numéro CAS |
30651-68-4 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(5E,7E)-dodeca-5,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |
Clé InChI |
ZARLDNIZTZBEDV-WGDLNXRISA-N |
SMILES isomérique |
CCCC/C=C/C=C/CCCC |
SMILES canonique |
CCCCC=CC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


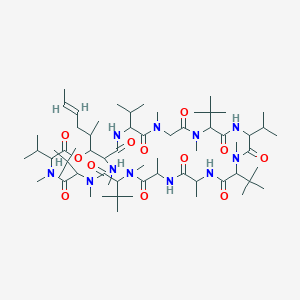
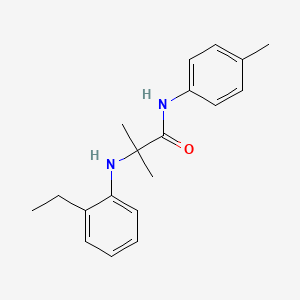
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
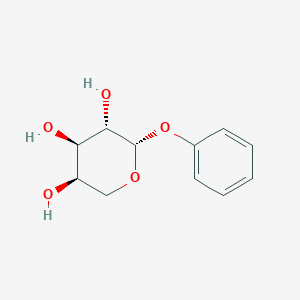
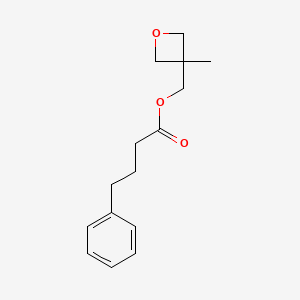
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)

![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
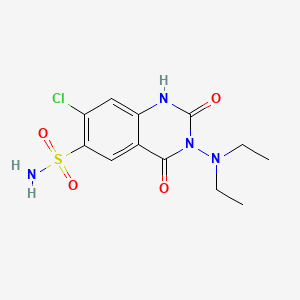
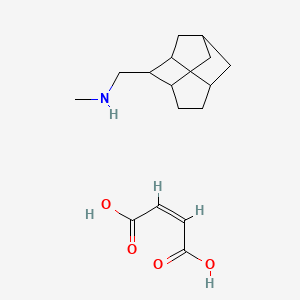
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
